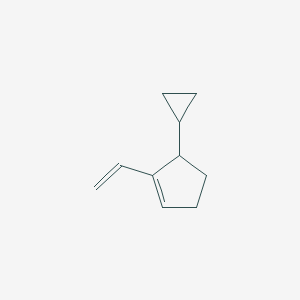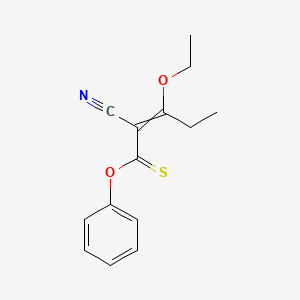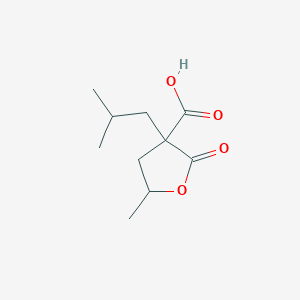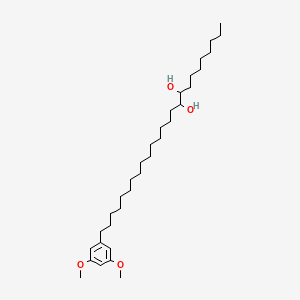
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol is a complex organic compound characterized by its long carbon chain and phenyl group with methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol typically involves multi-step organic reactions. One common approach is the alkylation of 3,5-dimethoxybenzene with a suitable alkyl halide, followed by subsequent functional group transformations to introduce the diol functionality at the 9,10 positions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol, sodium hydride in DMF.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol involves its interaction with specific molecular targets and pathways. The compound’s diol groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups on the phenyl ring can also participate in π-π interactions, affecting the compound’s binding affinity to various receptors.
Comparison with Similar Compounds
Similar Compounds
25-(3,5-Dimethoxyphenyl)pentacosane: Lacks the diol functionality, making it less reactive in certain chemical reactions.
25-(3,4-Dimethoxyphenyl)pentacosane-9,10-diol: Similar structure but with different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
25-(3,5-Dimethoxyphenyl)hexacosane-9,10-diol: Longer carbon chain, which may affect its solubility and reactivity.
Uniqueness
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol is unique due to its specific substitution pattern and the presence of diol groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields of research.
Properties
CAS No. |
89595-74-4 |
|---|---|
Molecular Formula |
C33H60O4 |
Molecular Weight |
520.8 g/mol |
IUPAC Name |
25-(3,5-dimethoxyphenyl)pentacosane-9,10-diol |
InChI |
InChI=1S/C33H60O4/c1-4-5-6-7-18-21-24-32(34)33(35)25-22-19-16-14-12-10-8-9-11-13-15-17-20-23-29-26-30(36-2)28-31(27-29)37-3/h26-28,32-35H,4-25H2,1-3H3 |
InChI Key |
BBPPLYJQOHQXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14376026.png)
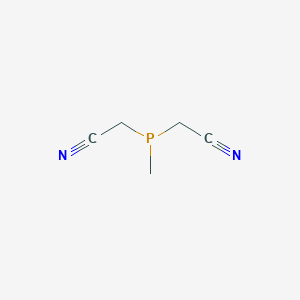
![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
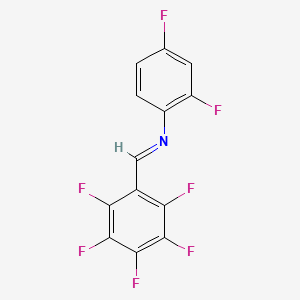
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)

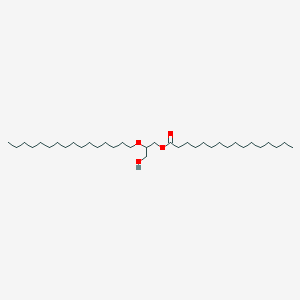

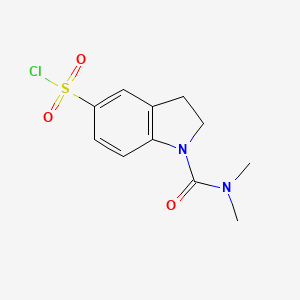
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
